molecular formula C17H15ClN4O4S B2659003 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone CAS No. 897488-27-6

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone

Cat. No. B2659003
CAS RN: 897488-27-6
M. Wt: 406.84
InChI Key: BGBCRYMRFYPGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with the molecular formula C17H15ClN4O4S . It is not intended for human or veterinary use and is available for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. It includes a benzothiazole ring, a piperazine ring, and a nitrofuran group .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Agents : Compounds derived from benzothiazole and piperazine, including structures similar to "(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone," have been synthesized and evaluated for their antimicrobial properties. These studies show variable and modest activity against bacteria and fungi, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, derivatives synthesized from 4-methylthiazol and piperazine showed moderate to good antimicrobial activity, suggesting their utility in developing new antimicrobial drugs (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antileishmanial Activity

  • Antileishmanial Agents : Piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles, which share structural motifs with the compound of interest, have been explored for their antileishmanial activity. These compounds, particularly those with n-propyl, n-butyl, and benzyl side chains, exhibited very good activity against Leishmania major, highlighting their potential as antileishmanial agents (Tahghighi et al., 2011).

Anti-Tuberculosis Activity

  • Anti-Tuberculosis Agents : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones framework has been identified as a promising anti-mycobacterial chemotype. Several compounds within this scaffold have shown potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with MICs in the low μM range. This discovery opens new avenues for anti-tuberculosis drug development (Pancholia et al., 2016).

Insecticidal Activity

  • Insecticidal Agents : Novel piperdine thiazole compounds, including those structurally related to "(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone," have shown certain insecticidal activities against armyworm. This research highlights the potential of these compounds in developing new insecticidal agents (Ding et al., 2019).

properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S/c1-10-2-3-11(18)15-14(10)19-17(27-15)21-8-6-20(7-9-21)16(23)12-4-5-13(26-12)22(24)25/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBCRYMRFYPGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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